molecular formula C19H18FN3O2S B2855211 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 893365-34-9

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2855211
CAS No.: 893365-34-9
M. Wt: 371.43
InChI Key: AGMGIBUAUJWOEA-UHFFFAOYSA-N
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Description

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features an imidazole ring, a fluorophenyl group, and a methoxyphenyl group

Scientific Research Applications

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Safety and Hazards

The safety and hazards of imidazole derivatives depend on their specific structures and applications . The specific safety and hazards information for “2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide” is not found in the retrieved papers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the sulfanyl group.

    Substitution: Nucleophilic aromatic substitution can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-25-17-8-6-16(7-9-17)22-18(24)13-26-19-21-10-11-23(19)12-14-2-4-15(20)5-3-14/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMGIBUAUJWOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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